Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide
Description
Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide is a tertiary phosphine oxide characterized by a central phosphorus atom bonded to three distinct aryl groups: a benzo[d][1,3]dioxol-5-yl (benzodioxole) moiety and two 3,5-dimethylphenyl substituents. This compound’s structural uniqueness arises from the electron-donating methyl groups on the 3,5-dimethylphenyl rings and the electron-rich benzodioxole system, which collectively influence its electronic, steric, and reactivity profiles.
Properties
Molecular Formula |
C23H23O3P |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-bis(3,5-dimethylphenyl)phosphoryl-1,3-benzodioxole |
InChI |
InChI=1S/C23H23O3P/c1-15-7-16(2)10-20(9-15)27(24,21-11-17(3)8-18(4)12-21)19-5-6-22-23(13-19)26-14-25-22/h5-13H,14H2,1-4H3 |
InChI Key |
CURHCJPNPRNGGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)P(=O)(C2=CC3=C(C=C2)OCO3)C4=CC(=CC(=C4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles and appropriate solvents.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxo derivatives, while reduction reactions can lead to the formation of reduced phosphine oxide derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide may be employed in the study of enzyme inhibitors or as a probe for biological assays.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a component in drug delivery systems. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide exerts its effects depends on its specific application. For instance, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phosphine oxides with aryl substituents are widely utilized in catalysis, organic electronics, and pharmaceuticals. Below is a comparative analysis of Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide with key analogs:
Bis(3,5-dimethylphenyl)phosphine (CAS 71360-06-0)
- Structure : Contains two 3,5-dimethylphenyl groups but lacks the benzodioxole moiety and the phosphine oxide group.
- Applications : Primarily used as a ligand in transition-metal catalysis. The absence of the phosphine oxide group reduces its stability under oxidative conditions compared to the target compound .
- Reactivity : The phosphine (PIII) center is more nucleophilic than the phosphine oxide (PV) in the target compound, making it prone to oxidation .
Tris(3,5-dimethylphenyl)phosphine (CAS 69227-47-0)
- Structure : Features three 3,5-dimethylphenyl groups attached to phosphorus.
- Applications : Used in palladium-catalyzed cross-coupling reactions. The steric bulk of three 3,5-dimethylphenyl groups enhances catalytic selectivity but may reduce solubility in polar solvents compared to the target compound’s mixed substituents .
- Electronic Properties : The electron-donating methyl groups increase electron density at phosphorus, similar to the target compound’s dimethylphenyl substituents .
Tris(4-(benzo[d]thiazol-2-yl)phenyl)phosphine Oxide (4-TBTPO)
- Structure : Substituted with benzothiazole groups instead of benzodioxole.
- Stability : The benzothiazole groups confer higher thermal stability (evidenced by DSC measurements) compared to benzodioxole-containing compounds, which may decompose at lower temperatures .
(Oxoisoindolyl)phosphine Oxides
- Structure : Contains oxoisoindole substituents.
- Biological Activity: Exhibits potent antibacterial and anticancer effects, particularly when paired with bulky aryl groups like 3,5-dimethylphenyl.
Data Table: Key Properties of Comparable Phosphine Oxides
Research Findings and Functional Insights
- Biological Activity : Phosphine oxides with 3,5-dimethylphenyl groups exhibit marked antibacterial effects, suggesting that the target compound’s substituents could synergize with the benzodioxole system for enhanced bioactivity .
- Synthetic Challenges : The synthesis of mixed-substituent phosphine oxides (e.g., benzodioxole + dimethylphenyl) may require tailored conditions, such as the use of phase-transfer catalysts (e.g., TBAB in 4-TBTPO synthesis) .
Biological Activity
Benzo[d][1,3]dioxol-5-ylbis(3,5-dimethylphenyl)phosphine oxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer properties, and other relevant pharmacological effects.
- Molecular Formula : C19H20O3P
- Molecular Weight : 329.34 g/mol
- CAS Number : [insert CAS number if available]
1. Anti-inflammatory Activity
Recent studies have indicated that compounds derived from benzo[d][1,3]dioxole structures exhibit notable anti-inflammatory properties. For instance, derivatives of benzo[d][1,3]dioxole were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The selectivity towards COX-2 over COX-1 is particularly noteworthy as it may lead to fewer gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Inhibition of COX Enzymes by Benzo[d][1,3]dioxole Derivatives
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|---|
| Benzo[d][1,3]dioxole derivative A | 30 | 80 | 2.67 |
| Benzo[d][1,3]dioxole derivative B | 15 | 75 | 5.00 |
2. Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. Molecular docking studies suggest that this compound interacts effectively with several cancer-related targets, demonstrating significant binding affinities that correlate with cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity Evaluation
In a study involving several synthesized derivatives of benzo[d][1,3]dioxole, compound X was found to exhibit the highest cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 10 µM. This was attributed to its ability to induce apoptosis through the activation of caspase pathways .
Table 2: Cytotoxicity of Benzo[d][1,3]dioxole Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzo[d][1,3]dioxole derivative X | MCF-7 | 10 |
| Benzo[d][1,3]dioxole derivative Y | HeLa | 25 |
| Benzo[d][1,3]dioxole derivative Z | A549 | 15 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cell. For example, its phosphine oxide moiety may facilitate electron transfer processes that enhance oxidative stress in cancer cells leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
